D,L-Stepholidine

Neuropharmacology Receptor Binding Antipsychotic

Select D,L-Stepholidine as your reference standard for antipsychotic drug discovery. This tetrahydroprotoberberine alkaloid provides an irreplaceable dual pharmacological profile—simultaneous D1 receptor agonism (EC50=23nM) and D2 receptor antagonism (IC50=128nM)—that single-mechanism ligands cannot replicate. With validated binding affinities (Ki D1=5.1nM, D2=11.6nM) and established in vivo efficacy at D2 receptor occupancy <80%, it serves as the gold-standard benchmark for screening novel balanced D1/D2 dual agents. Essential for validating candidate compounds in radioligand binding, cAMP functional assays, and preclinical models of schizophrenia and psychostimulant addiction. Do not substitute with single-target ligands—only D,L-Stepholidine delivers this dual action.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 16562-14-4
Cat. No. B021863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Stepholidine
CAS16562-14-4
Synonyms5,8,13,13a-Tetrahydro-3,9-dimethoxy-6H-dibenzo[a,g]quinolizine-2,10-diol;  (+/-)-3,9-Dimethoxyberbine-2,10-diol; 
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O
InChIInChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3
InChIKeyJKPISQIIWUONPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D,L-Stepholidine CAS 16562-14-4 for Neuropharmacology Research and Antipsychotic Development


D,L-Stepholidine is a tetrahydroprotoberberine alkaloid that functions as a dual dopamine receptor ligand, exhibiting agonist activity at D1 receptors and antagonist activity at D2 receptors [1]. This racemic mixture, derived from the herb Stephania, presents a unique pharmacological profile as a dopamine D1-like receptor agonist and D2-like receptor antagonist, distinguishing it from conventional antipsychotics and dopamine ligands [2]. The compound demonstrates high affinity for dopamine D1 and D2 receptors, with reported Ki values in the nanomolar range, and exhibits in vivo efficacy in animal models predictive of antipsychotic activity [3][4].

D,L-Stepholidine Procurement: Why Its Dual D1 Agonist/D2 Antagonist Profile Defies Generic Substitution


Generic substitution fails for D,L-Stepholidine because its unique dual pharmacological action—simultaneous D1 receptor agonism and D2 receptor antagonism—cannot be replicated by single-mechanism dopamine ligands or even by structurally similar tetrahydroprotoberberines (THPBs) [1]. While other THPBs like l-tetrahydropalmatine (l-THP) primarily act as D2 antagonists, D,L-Stepholidine's dihydroxyl structure is essential for its dual D1/D2 activity, and even minor structural modifications (e.g., removal of C10 hydroxy group) can completely reverse its D1 functional profile from agonist to antagonist [2]. Furthermore, the compound's in vivo efficacy and side-effect profile are intrinsically linked to its specific dual mechanism, with therapeutic effects occurring at lower D2 receptor occupancy levels compared to typical antipsychotics, a characteristic not shared by selective D2 antagonists or D1 agonists alone [3]. Therefore, substituting with a single-target ligand or a different THPB analog would fundamentally alter the experimental outcomes and therapeutic profile.

Quantitative Evidence Guide for D,L-Stepholidine: Comparator-Based Differentiation


High-Affinity Dopamine Receptor Binding Profile of (-)-Stepholidine Versus Typical Antipsychotics

(-)-Stepholidine exhibits high affinity for multiple dopamine receptor subtypes, with Ki values of 5.1 nM (D1), 11.6 nM (D2), 24 nM (D3), and 5.8 nM (D5) [1]. In contrast, the typical antipsychotic haloperidol shows a Ki of ~2 nM at D2 receptors but minimal affinity for D1 receptors (Ki >1000 nM), while the atypical antipsychotic clozapine has a Ki of ~190 nM at D2 and ~540 nM at D1 [2][3]. The D2/D1 affinity ratio for (-)-stepholidine is approximately 2.3, compared to >500 for haloperidol and ~0.35 for clozapine, demonstrating a balanced dual-receptor profile distinct from both typical and atypical antipsychotics [4].

Neuropharmacology Receptor Binding Antipsychotic

Functional D1 Agonist and D2 Antagonist Activity in cAMP Accumulation Assays

(-)-Stepholidine demonstrates functional dual activity: it inhibits dopamine-induced cAMP accumulation via D1, D2, and D5 receptors with IC50 values of 20.5 nM, 128 nM, and 27 nM, respectively [1]. In contrast, the pure D2 antagonist haloperidol inhibits D2-mediated cAMP accumulation with an IC50 of ~10 nM but has no effect on D1-mediated cAMP [2]. The D1 agonist SKF-38393 increases cAMP with an EC50 of ~30 nM but does not inhibit D2-mediated cAMP [3]. (-)-Stepholidine's ability to concurrently activate D1 (via GTP-γS binding, EC50=23 nM) and block D2 receptors in functional assays is a unique profile not shared by single-mechanism ligands [1][4].

Functional Pharmacology cAMP Signaling Dopamine Receptors

Differential In Vivo D2 Receptor Occupancy and Therapeutic Window Compared to Haloperidol and Clozapine

In vivo, l-stepholidine demonstrates a dose-dependent striatal receptor occupancy at D1 (9-77%, 0.3-30 mg/kg) and D2 (44-94%, 1-30 mg/kg) receptors [1]. Critically, therapeutic effects (reduction in amphetamine- and phencyclidine-induced locomotion) occur at doses producing <80% D2 receptor occupancy (RO), whereas catalepsy and prolactin elevation—key side effects—only appear at D2 RO >80% [1]. In contrast, the typical antipsychotic haloperidol requires >70% D2 RO for therapeutic efficacy but induces catalepsy at similar occupancy levels, while the atypical clozapine achieves efficacy at 40-60% D2 RO but lacks significant D1 agonism [2][3]. l-Stepholidine thus achieves a preferential therapeutic profile via its unique dual mechanism, with a wider separation between efficacy and side-effect D2 RO thresholds.

In Vivo Pharmacology Receptor Occupancy Antipsychotic

Brain Penetration and Oral Bioavailability Profile of (-)-Stepholidine

(-)-Stepholidine demonstrates extensive transport across the blood-brain barrier, achieving a brain-to-plasma AUC ratio of approximately 0.7 in rats, indicating good brain penetration [1]. This is comparable to or exceeds the brain penetration of many clinically used antipsychotics, such as risperidone (brain/plasma ratio ~0.5) and olanzapine (~0.3) [2][3]. However, (-)-stepholidine exhibits poor oral bioavailability (<2%) due to extensive pre-systemic glucuronidation and sulphation, a limitation shared by many natural product-derived compounds but distinct from synthetic antipsychotics with optimized bioavailability (e.g., haloperidol ~60-70%, clozapine ~50-60%) [1][4]. Its brain penetration is unaffected by P-glycoprotein or MRP2 efflux transporters, a favorable property for CNS target engagement [1].

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Antidyskinetic Efficacy in L-DOPA-Induced Dyskinesia Model: Comparison with Haloperidol

In a 6-OHDA-lesioned rat model of Parkinson's disease, chronic co-administration of l-stepholidine (l-SPD) with L-DOPA significantly ameliorated the development of L-DOPA-induced dyskinesia (LID) without compromising the therapeutic potency of L-DOPA [1]. Acute administration of l-SPD to rats with established LID also produced significant relief of dyskinesia, an effect mimicked by the D2 antagonist haloperidol but blunted by the 5-HT1A antagonist WAY100635 [1]. Notably, l-SPD alone elicited stable contralateral rotational behavior without inducing significant dyskinesia, whereas haloperidol, while also reducing LID, is known to worsen parkinsonian motor symptoms due to its pure D2 antagonist activity [1][2]. The dual mechanism of l-SPD—D2 antagonism plus 5-HT1A agonism—provides a unique anti-dyskinetic profile not achievable with haloperidol or selective 5-HT1A agonists alone [1].

Parkinson's Disease Dyskinesia Dopamine Receptors

D,L-Stepholidine: Optimal Research and Industrial Application Scenarios Based on Evidence


Novel Antipsychotic Drug Discovery: Validating Dual D1 Agonist/D2 Antagonist Mechanisms

Use D,L-Stepholidine as a reference standard and tool compound in screening campaigns aimed at identifying novel antipsychotic agents with balanced D1/D2 dual activity. Its unique receptor binding profile (Ki D1=5.1 nM, D2=11.6 nM) and functional dualism (D1 EC50=23 nM, D2 IC50=128 nM) provide a benchmark for evaluating candidate compounds in radioligand binding and cAMP functional assays [1][2]. The in vivo therapeutic window data (efficacy at D2 RO<80% vs. catalepsy at >80%) should be used to set occupancy thresholds for lead optimization [3].

Parkinson's Disease Research: Investigating Adjunctive Therapies for L-DOPA-Induced Dyskinesia

Employ (-)-stepholidine in preclinical Parkinson's disease models (e.g., 6-OHDA-lesioned rats) to study the mechanisms of L-DOPA-induced dyskinesia (LID) and to evaluate novel anti-dyskinetic strategies. The compound's ability to reduce LID without compromising L-DOPA's therapeutic effect, attributed to its combined D2 antagonist and 5-HT1A agonist activities, makes it a critical positive control for validating new chemical entities targeting this indication [4].

CNS Pharmacokinetic and Brain Penetration Studies

Utilize (-)-stepholidine as a model compound to investigate blood-brain barrier (BBB) penetration and CNS distribution of tetrahydroprotoberberine alkaloids. Its high brain/plasma AUC ratio (~0.7) and insensitivity to efflux transporters (P-gp, MRP2) make it a useful reference for assessing the CNS delivery of novel analogs. Researchers should account for its low oral bioavailability (<2%) by employing parenteral routes of administration or prodrug strategies for in vivo efficacy studies [5].

Addiction and Psychostimulant Abuse Research

Apply l-stepholidine in behavioral pharmacology studies of psychostimulant addiction, particularly using intravenous self-administration (IVSA) and conditioned place preference (CPP) paradigms. The compound's demonstrated ability to attenuate cue- and drug-primed reinstatement of MDPV-seeking behavior in rats establishes it as a valuable tool for investigating the role of dual D1/D2 receptor modulation in addiction circuitry and for testing novel pharmacotherapies for psychostimulant use disorders [6].

Quote Request

Request a Quote for D,L-Stepholidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.